molecular formula C24H20N2O2 B2836842 N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 898426-32-9

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2836842
CAS No.: 898426-32-9
M. Wt: 368.436
InChI Key: KMDLUYVEYNRVBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1’-biphenyl]-4-carboxamide” is a nitrogen-containing heterocyclic compound . It is a part of the pyrrolopyrazine class of compounds, which are known to exhibit a wide range of biological activities . The compound is not intended for human or veterinary use and is available for research purposes.


Molecular Structure Analysis

The molecular formula of the compound is C15H16N2O2. It includes a pyrrole ring and a pyrazine ring, which are part of the pyrrolopyrazine scaffold . The InChI and SMILES strings provide a textual representation of the compound’s structure.

Scientific Research Applications

Polymorphic Modifications for Hypertension Treatment

Shishkina et al. (2018) discuss the polymorphic modifications of a structurally related 1H-pyrrolo[3,2,1-ij]quinoline derivative with strong diuretic properties. This compound can be used as a new hypertension remedy. Two polymorphic forms were identified, which showed different crystal packing and organizational levels, indicating its potential for tailored pharmaceutical formulations (Shishkina et al., 2018).

Efficient Synthesis for Research and Development

Dorow et al. (2006) developed an efficient synthesis route for a pyrrolquinolone compound, showcasing the importance of synthesis efficiency in the research and development of pharmaceuticals. The synthesis involved selective iodination, quinolone formation, and Sonogashira coupling, underlining the compound's relevance in chemical synthesis research (Dorow et al., 2006).

Antibacterial Activity of Novel Derivatives

A study by Largani et al. (2017) on novel pyrrolo[3,4-b]quinolin derivatives demonstrated significant antibacterial activity. This indicates the compound's potential use in developing new antibacterial agents, highlighting the importance of structural modifications in enhancing biological activity (Largani et al., 2017).

Potential in Metal Coordination and Targeted Delivery

Yang et al. (2017) synthesized compounds related to N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-[1,1'-biphenyl]-4-carboxamide, which can form coordinate bonds with metal ions. This property suggests potential applications in creating complexes for targeted delivery of therapeutic agents, such as nitric oxide to biological sites (Yang et al., 2017).

Mechanism of Action

The mechanism of action of this compound is not clearly recognized . Pyrrolopyrazine derivatives are known to exhibit various biological activities, but the specific action mechanisms are not fully understood .

Properties

IUPAC Name

N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2/c27-22-15-20-14-21(13-19-7-4-12-26(22)23(19)20)25-24(28)18-10-8-17(9-11-18)16-5-2-1-3-6-16/h1-3,5-6,8-11,13-14H,4,7,12,15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDLUYVEYNRVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5)CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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